

A Comparative In Vitro Efficacy Analysis of Relebactam and Vaborbactam

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of two novel β -lactamase inhibitors, **relebactam** and vaborbactam. The data presented is collated from various scientific studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Data Presentation

The in vitro activities of imipenem/**relebactam** and meropenem/vaborbactam against common Gram-negative pathogens are summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial susceptibility.



Organism	Antimicrobial Agent	MIC50 (μg/mL)	MIC90 (μg/mL)	Susceptibilit y Rate (%)	Key Findings
Carbapenem- Resistant Klebsiella pneumoniae (CRKP)	Imipenem/Rel ebactam	-	-	95.8%[1]	Highly effective against CRKP isolates.[1]
Meropenem/ Vaborbactam	-	-	-	Similarly effective against CRKP.[1]	
Carbapenem- Resistant Pseudomona s aeruginosa (CRPA)	Imipenem/Rel ebactam	-	-	-	Highly effective in vitro against both CRKP and CRPA.[1]
Meropenem/ Vaborbactam	-	-	-	Demonstrate d very low activity against CRPA.[1]	
Carbapenem-Resistant Non-Carbapenem ase- Producing Enterobacter ales (CR non-CPE)	Imipenem/Rel ebactam	-	-	81.0%[2]	Demonstrate d in vitro efficacy.
Meropenem/ Vaborbactam	-	-	80.6%	Showed slightly lesser efficacy compared to	



			imipenem/rel ebactam.	
Enterobacter ales from Urinary Tract Infections (UTIs)	Imipenem/Rel - ebactam	-	95%[3]	Both combinations demonstrated excellent efficacy.[3]
Meropenem/ Vaborbactam		99.3%[3]	Meropenem/v aborbactam showed higher susceptibility among imipenem non- susceptible isolates.[3]	
Enterobacter ales from Intra- abdominal Infections	Imipenem/Rel - ebactam	-	-	Both combinations had excellent efficacy.
Meropenem/ Vaborbactam		-	Meropenem/v aborbactam had higher susceptibility rates against imipenem- non- susceptible isolates.[4]	
SME- producing Serratia marcescens	Imipenem/Rel - ebactam	-	-	All isolates were resistant.[5]



	All isolates
Meropenem/	were
Vaborbactam	susceptible.
	[5]

Note: MIC values are for the β -lactam component. The concentration of the β -lactamase inhibitor was held constant at 4 μ g/mL for **relebactam** and 8 μ g/mL for vaborbactam.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of **relebactam** and vaborbactam.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

- Preparation of Bacterial Inoculum:
 - Isolate colonies of the test bacterium are selected from an 18-24 hour agar plate.
 - The colonies are suspended in a sterile saline or broth solution to match the turbidity of a
 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
 - The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
- Preparation of Microdilution Plates:
 - 96-well microtiter plates are used.
 - The antimicrobial agents (imipenem/relebactam and meropenem/vaborbactam) are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).



- A fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL for relebactam and 8 µg/mL for vaborbactam) is maintained in each well.[1]
- · Inoculation and Incubation:
 - Each well is inoculated with the prepared bacterial suspension.
 - Control wells (growth control without antibiotic and sterility control without bacteria) are included.
 - The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Interpretation of Results:
 - The MIC is read as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
 - Susceptibility is determined based on established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3]

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

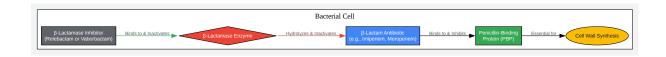
- · Preparation:
 - A starting bacterial inoculum of approximately 5 x 105 to 1 x 106 CFU/mL is prepared in a suitable broth medium.
 - The antimicrobial agents are added at various concentrations, often multiples of the MIC.
- Sampling and Plating:
 - At predefined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each test culture.



- The samples are serially diluted and plated onto agar plates.
- · Incubation and Colony Counting:
 - The agar plates are incubated for 18-24 hours to allow for colony formation.
 - The number of viable colonies (CFU/mL) is determined for each time point.
- Data Analysis:
 - The change in bacterial count (log10 CFU/mL) over time is plotted.
 - Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

Visualizations

Mechanism of Action: β-Lactamase Inhibition

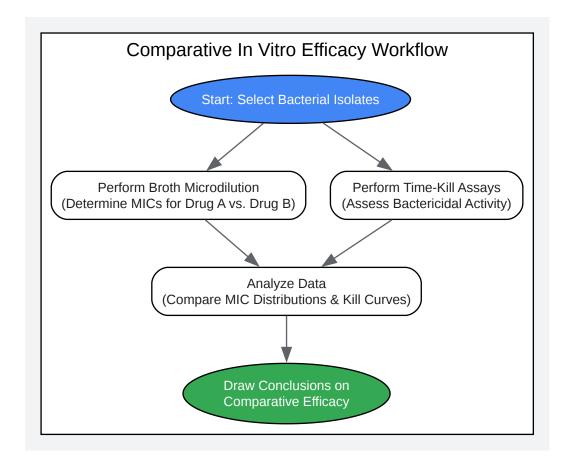


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Caption: Mechanism of β -lactamase inhibitors in protecting β -lactam antibiotics.

Experimental Workflow: In Vitro Efficacy Comparison





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Caption: Workflow for comparing the in vitro efficacy of antimicrobial agents.

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